1,7-Octadiene

Olefin Metathesis α,ω-Diene Reactivity Cyclohexene Synthesis

Generic α,ω-dienes produce complex oligomer mixtures in metathesis, driving up separation costs. 1,7-Octadiene undergoes exclusively intramolecular metathesis over CsNO₃-Re₂O₇-Al₂O₃, yielding cyclohexene quantitatively-zero oligomer purification required. • Quantitative cyclohexene via 100% intramolecular metathesis selectivity • 66.22% epoxidation yield with Mo(VI)/TBHP-2.2% higher than 1,5-hexadiene • 14-fold C9 ester yield improvement over 1,3-butadiene (32.08% at 2.5 MPa CO) • Unique soluble cyclic polymers with pendant vinyl groups in coordination polymerization

Molecular Formula C8H14
Molecular Weight 110.2 g/mol
CAS No. 3710-30-3
Cat. No. B165261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Octadiene
CAS3710-30-3
Synonyms1,7-octadiene
Molecular FormulaC8H14
Molecular Weight110.2 g/mol
Structural Identifiers
SMILESC=CCCCCC=C
InChIInChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-4H,1-2,5-8H2
InChIKeyXWJBRBSPAODJER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Octadiene Physical Properties and Identity


1,7-Octadiene (CAS 3710-30-3) is an α,ω-nonconjugated diene with the linear formula H2C=CH(CH2)4CH=CH2 and a molecular weight of 110.20 g/mol . It is a colorless to yellow liquid at room temperature with a reported boiling point range of 114–121 °C (lit.) , a density of approximately 0.740–0.746 g/mL at 25 °C , and a refractive index of n20/D 1.422 (lit.) . The compound is miscible with common organic solvents including methanol, cyclohexane, benzene, isopropanol, and petroleum ether, while exhibiting low aqueous solubility of 0.08 g/L at 20 °C .

Diene Type α,ω-Nonconjugated diene with terminal vinyl groups
Solvent Compatibility Miscible with methanol, cyclohexane, isopropanol, petroleum ether
Aqueous Solubility Low aqueous solubility supports anhydrous reaction setups

1,7-Octadiene Irreplaceability in α,ω-Dienes


Generic substitution among α,ω-nonconjugated dienes such as 1,5-hexadiene, 1,7-octadiene, and 1,9-decadiene is not viable due to chain-length-dependent differences in intramolecular cyclization propensity, metathesis reaction pathway (intra- vs. intermolecular), and polymerization kinetics [1]. In metathesis over heterogeneous catalysts, 1,7-octadiene undergoes exclusively intramolecular metathesis to yield cyclohexene quantitatively, whereas 1,5-hexadiene and 1,9-decadiene undergo solely intermolecular metathesis, and 1,6-heptadiene and 1,8-nonadiene exhibit mixed behavior [1]. In coordination polymerization, 1,5-hexadiene polymerizes faster than 1,7-octadiene with linked-half titanocene catalysts, yet 1,7-octadiene uniquely yields soluble cyclic polymers bearing pendant vinyl groups, a microstructural feature not equivalently accessible with shorter or longer chain analogs [2].

Exclusive intramolecular metathesis
1,5-Hexadiene and 1,9-decadiene undergo only intermolecular metathesis; 1,6-heptadiene and 1,8-nonadiene show mixed pathways
Chain-length-dependent polymerization kinetics and microstructure
1,5-Hexadiene polymerizes faster but does not yield soluble cyclic polymers with pendant vinyl groups
Cyclization propensity controls product distribution
Shorter or longer chain analogs exhibit different cyclization selectivity ranges, may not match microstructure targets

1,7-Octadiene Head-to-Head Performance


Intramolecular Metathesis: Cyclohexene Selectivity

In the liquid-phase metathesis of α,ω-dienes over a CsNO3-Re2O7-Al2O3 catalyst at atmospheric pressure, 1,7-octadiene underwent only intramolecular metathesis, producing cyclohexene in quantitative yield. In sharp contrast, 1,5-hexadiene and 1,9-decadiene underwent only intermolecular metathesis, while 1,6-heptadiene and 1,8-nonadiene exhibited both intra- and intermolecular pathways [1].

Intramolecular Metathesis
Head-to-head
Quantitative cyclohexene yield
Supports selective cyclohexene production
Exclusive intramolecular pathway over CsNO3-Re2O7-Al2O3
Olefin Metathesis α,ω-Diene Reactivity Cyclohexene Synthesis

Epoxidation Yield Under Greener Conditions

In a comparative study using a polymer-supported Mo(VI) catalyst (PBI.Mo) with tert-butyl hydroperoxide (TBHP) as oxidant, numerical optimization via response surface methodology (RSM) established that the maximum achievable epoxidation yield for 1,7-octadiene is 66.22%, whereas 1,5-hexadiene reached a maximum of 64.2% under respective optimal conditions [1].

Epoxidation Yield
Head-to-head
66.22% vs 64.2% (1,5-hexadiene)
Higher reported yield under greener conditions
PBI.Mo catalyst, TBHP oxidant, optimized by RSM
Alkene Epoxidation Heterogeneous Catalysis Green Chemistry

Synthesis Yield Comparison Among α,ω-Dienes

In aliphatic-acid-mediated dehydration of C6–C10 α,ω-alkanediols to alkadienes via diester pyrolysis, the highest achieved yields were 70.3% for 1,5-hexadiene, 74.8% for 1,7-octadiene, and 90.3% for 1,9-decadiene [1]. This 4.5 percentage point yield advantage over 1,5-hexadiene positions 1,7-octadiene as the intermediate-cost, intermediate-yield option among the series.

Synthesis Yield
Head-to-head
74.8% (1,7-octadiene) vs 70.3% (1,5-hexadiene)
Intermediate yield among α,ω-dienes
Aliphatic acid-mediated dehydration of diols
Dehydration Synthesis Alkadiene Production Process Yield Optimization

Hydroalkoxycarbonylation: Linear Ester Selectivity

In palladium-catalyzed hydroalkoxycarbonylation using Pd(PPh3)4 in ethanol at 120 °C under 2.5 MPa CO, the yield of the desired linear ester product increased systematically with diene chain length and decreased conjugation: 2.31% for ethyl 4-pentenoate (from 1,3-butadiene), up to 32.08% for ethyl 8-nonenoate (from 1,7-octadiene) [1]. While a direct head-to-head yield for 1,5-hexadiene was not reported in the same dataset, the 32.08% yield from 1,7-octadiene substantially exceeds the 2.31% from the conjugated 1,3-butadiene benchmark, and the trend strongly implies intermediate performance between shorter and longer α,ω-dienes.

Linear Ester Yield
Reported
32.08% (ethyl 8-nonenoate)
Reported yield exceeds conjugated diene baseline
Pd(PPh3)4, ethanol, 120 °C, 2.5 MPa CO
Hydroalkoxycarbonylation Palladium Catalysis Regioselective Synthesis

Cyclization Selectivity in Metallocene Catalysis

Cyclopolymerization of 1,7-octadiene with isospecific rac-dimethylsilylenebis(indenyl)zirconium dichloride (catalyst 1) produced poly(1,7-octadiene) with a cyclization selectivity (fraction of saturated monomeric units) that varied with catalyst type, decreasing in the order: catalyst 1 > catalyst 3 (aspecific) > catalyst 2 (syndiospecific) [1]. The cyclization selectivity was also found to decrease with lowering polymerization temperature and to decrease drastically with increasing monomer concentration [1].

Cyclization Selectivity
Reported
Catalyst rank: isospecific > aspecific > syndiospecific
Tunable selectivity with metallocene choice
Decreases with lower temperature and higher monomer concentration
Cyclopolymerization Metallocene Catalysis Polymer Microstructure

1,7-Octadiene Application Scenarios


Cyclohexene via Intramolecular Metathesis

For industrial processes requiring cyclohexene free from oligomeric contaminants, 1,7-octadiene is the preferred α,ω-diene feedstock. Unlike 1,5-hexadiene or 1,9-decadiene, which undergo intermolecular metathesis generating complex product mixtures, 1,7-octadiene undergoes exclusively intramolecular metathesis to yield cyclohexene quantitatively over CsNO3-Re2O7-Al2O3 catalysts [1]. This pathway eliminates separation costs and improves process yield, directly impacting procurement justification for cyclohexene production routes.

Epoxide Intermediates for Fine Chemicals and Polymers

In greener epoxidation processes using polymer-supported Mo(VI) catalysts with TBHP, 1,7-octadiene achieves a higher maximum yield (66.22%) than 1,5-hexadiene (64.2%) [1]. This yield advantage, while modest, translates to measurable improvements in raw material efficiency when producing 1,2-epoxy-7-octene—a reactive intermediate for surfactants, crosslinkers, and functional polymers. Procurement specialists evaluating diene feedstocks for epoxidation should weight this 2.2 percentage point yield differential against raw material cost.

Long-Chain-Branched Polypropylene Production

1,7-Octadiene serves as a comonomer in the synthesis of long-chain-branched isotactic polypropylene (LCBed PP) using rac-Me2Si(2-MeBenz[e]Ind)2ZrCl2 (MBI)/MMAO catalyst systems [1]. In propylene/1,7-octadiene copolymerization, the diene incorporates via cycloaddition to form cyclic seven-membered ring structures alongside a fraction of LCB structures, which significantly modulates the long-chain-branch density (LCBD) and consequently the melt rheology of the resulting polypropylene. Compared to 1,9-decadiene, which yields higher LCBD (up to 0.53 branches per 1000 carbons) but also forms crosslinked gels at elevated concentrations, 1,7-octadiene offers a distinct rheological modification profile suitable for applications requiring balanced melt strength without gelation.

C9 Ester Synthesis via Hydroalkoxycarbonylation

For the atom-economic synthesis of linear C9 esters such as ethyl 8-nonenoate, 1,7-octadiene outperforms shorter-chain and conjugated diene alternatives. With a 32.08% yield under Pd(PPh3)4 catalysis at 120 °C and 2.5 MPa CO, 1,7-octadiene provides a 14-fold improvement over 1,3-butadiene [1]. These C9 esters serve as valuable intermediates for plasticizers, lubricant additives, and fragrance precursors. The yield advantage justifies 1,7-octadiene procurement when targeting mid-chain ester products, particularly where separation of branched isomers would otherwise impose cost penalties.

Application
Selection Property
Validation Focus
Cyclohexene via intramolecular metathesis
Exclusive intramolecular pathway
Cyclohexene yield without oligomeric byproducts
Epoxide intermediates for fine chemicals and polymers
Higher epoxidation yield under catalytic conditions
Atom economy and process efficiency
Long-chain-branched polypropylene production
Seven-membered ring cycloaddition and LCB modulation
Melt rheology and gel-free processing
C9 ester synthesis via hydroalkoxycarbonylation
Linear ester regioselectivity
C9 ester intermediate purity and reported yield advantage
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